2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid
Overview
Description
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol It is characterized by the presence of a thiadiazole ring attached to a phenylacetic acid moiety
Preparation Methods
The synthesis of 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid typically involves the reaction of 3-(1,2,4-thiadiazol-5-yloxy)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction mixture is then refluxed, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the phenyl group is substituted with other functional groups.
Scientific Research Applications
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid can be compared with other similar compounds, such as:
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid. It may exhibit different chemical and biological properties due to the difference in the alkyl chain length.
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]butanoic acid: Another similar compound with a butanoic acid moiety.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[3-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)5-7-2-1-3-8(4-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJFRUYNUCBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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